(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
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Overview
Description
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives This compound is characterized by its unique structure, which includes a naphthothiazole core, an ethyl group, and a fluorobenzamide moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.
Mode of Action
For instance, some thiazole derivatives have been found to form hydrogen bonds with their targets, affecting the targets’ function . The exact mode of action would depend on the specific structure of the derivative and its target.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the exact structure of the derivative and its biological context.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their exact structure . The impact on bioavailability would depend on these properties.
Result of Action
Thiazole derivatives have been found to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the exact structure of the derivative and its biological context.
Action Environment
Some studies have found that the action of certain thiazole derivatives can be affected by solvent polarity . The specific influences would depend on the exact structure of the derivative and the environmental context in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the naphthothiazole derivative with 4-fluorobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Material Science: Utilization in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Naphthothiazole Derivatives: Compounds with similar naphthothiazole cores but different substituents.
Fluorobenzamide Derivatives: Compounds with similar fluorobenzamide moieties but different core structures.
Uniqueness
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is unique due to its specific combination of a naphthothiazole core, an ethyl group, and a fluorobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-2-23-17-12-9-13-5-3-4-6-16(13)18(17)25-20(23)22-19(24)14-7-10-15(21)11-8-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCRFJAPRPLSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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